molecular formula C12H14Cl2N4S2 B2907236 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 882748-01-8

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B2907236
CAS No.: 882748-01-8
M. Wt: 349.29
InChI Key: FGCSXMUEZMWQRM-UHFFFAOYSA-N
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Description

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is a compound that features a piperazine core substituted with two 2-chloro-1,3-thiazol-5-ylmethyl groups

Mechanism of Action

Target of Action

Compounds containing thiazole rings have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with various biological targets, suggesting that 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine may also interact with multiple targets.

Mode of Action

Thiazole-containing compounds are known to exhibit a broad range of chemical and biological properties . They can undergo various reactions due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction mechanism with its targets.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole-containing compounds have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that this compound may have similar effects.

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of piperazine with 2-chloro-1,3-thiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 2-chloro-1,3-thiazol-5-ylmethyl chloride under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the thiazole rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiazole rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified thiazole derivatives.

Scientific Research Applications

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is unique due to the specific substitution pattern on the piperazine core, which imparts distinct chemical and biological properties. The presence of two 2-chloro-1,3-thiazol-5-ylmethyl groups enhances its potential as a multifunctional compound in various applications.

Properties

IUPAC Name

2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4S2/c13-11-15-5-9(19-11)7-17-1-2-18(4-3-17)8-10-6-16-12(14)20-10/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCSXMUEZMWQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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